molecular formula C18H21ClFN3O4 B055190 Ofloxacin Hydrochloride CAS No. 118120-51-7

Ofloxacin Hydrochloride

Cat. No. B055190
M. Wt: 397.8 g/mol
InChI Key: CAOOISJXWZMLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ofloxacin Hydrochloride is a second-generation fluoroquinolone antibiotic . It is used to treat certain bacterial infections in many different parts of the body . It may also be used for other problems as determined by your doctor . Ofloxacin Hydrochloride exhibits antibacterial efficacy against both gram-positive and gram-negative bacteria .


Synthesis Analysis

The synthesis of Ofloxacin involves an asymmetric metal-free synthesis by organocatalytic hydrogenation . A new asymmetric synthesis method was introduced for the mass production of levofloxacin . The synthesis process involved the difficult task of optical resolution of ofloxacin .


Molecular Structure Analysis

The molecular formula of Ofloxacin Hydrochloride is C18H21ClFN3O4 . Its average mass is 397.828 Da and its monoisotopic mass is 397.120453 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ofloxacin Hydrochloride are influenced by pH . The electrical signal decreases more quickly in an alkaline than acidic environment, which is due to the differences between coulomb electrostatic and hydrogen bonding forces .

Scientific Research Applications

Ofloxacin Hydrochloride is a synthetic, broad-spectrum, second-generation fluoroquinolone antibiotic . It’s an analog of nalidixic acid and inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . This makes it effective against a wide range of bacteria, which is why it’s used in the field of microbiology .

One study investigated the solubility and acid-base properties of Ofloxacin in aqueous solutions of sodium chloride at different temperatures . This research could have implications for understanding how the drug behaves in different environments, which is important for its storage and administration .

Finally, research has been conducted on Ofloxacin using terahertz time-domain spectroscopy . This technology could potentially be applied in the field of capsule drug detection .

  • Respiratory Tract Infections Ofloxacin Hydrochloride is used in the treatment of respiratory tract infections such as acute bacterial exacerbations of chronic obstructive pulmonary disease (COPD) and community-acquired pneumonia .

  • Skin and Soft Tissue Infections It is also used for uncomplicated skin and skin structure infections .

  • Urinary Tract Infections Ofloxacin Hydrochloride is used for treating urinary tract infections, including uncomplicated cystitis .

  • Sexually Transmitted Infections It is effective in eradicating Neisseria gonorrhoeae in uncomplicated gonorrhoeal cervicitis and urethritis, and also eradicates associated pharyngeal or anorectal infection .

  • Eye and Ear Infections Ofloxacin Hydrochloride is used in the form of eye drops for superficial bacterial infection of the eye and ear drops for otitis media when a hole in the ear drum is present .

  • Other Bacterial Infections It is used for the treatment of other bacterial infections such as prostatitis, epididymitis, and spontaneous bacterial peritonitis .

  • Acute Otitis Media Ofloxacin Hydrochloride is used in the treatment of acute otitis media, an infection of the middle ear .

  • Cervicitis It is used for the treatment of cervicitis, an inflammation of the cervix .

  • Complicated Urinary Tract Infections It is used for treating complicated urinary tract infections .

  • Conjunctivitis Ofloxacin Hydrochloride is used in the form of eye drops for treating conjunctivitis, an inflammation or infection of the outer membrane of the eyeball and the inner eyelid .

  • Corneal Ulcer It is used for the treatment of corneal ulcers .

  • Epididymitis Ofloxacin Hydrochloride is used for the treatment of epididymitis, an inflammation of the tube at the back of the testicle that stores and carries sperm .

Safety And Hazards

Ofloxacin Hydrochloride can cause serious side effects, including tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It should be used only for infections that cannot be treated with a safer antibiotic . In rare cases, Ofloxacin Hydrochloride may cause damage to your aorta, the main blood artery of the body . This could lead to dangerous bleeding or death .

properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAOOISJXWZMLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82419-36-1 (Parent)
Record name Ofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70922609
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ofloxacin Hydrochloride

CAS RN

118120-51-7
Record name Ofloxacin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118120-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70922609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ofloxacin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Ofloxacin Hydrochloride
Reactant of Route 3
Reactant of Route 3
Ofloxacin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Ofloxacin Hydrochloride
Reactant of Route 5
Ofloxacin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Ofloxacin Hydrochloride

Citations

For This Compound
204
Citations
A Thakur, N Sharma, A Mann - Materials Today: Proceedings, 2020 - Elsevier
The presence of pharmaceutical compounds in water bodies has raised serious concerns about their effect on the environment as well as human health. Ofloxacin hydrochloride (OFL), …
Number of citations: 24 www.sciencedirect.com
M Semalty, S Yadav, A Semalty - International Journal of …, 2010 - ijpsnonline.com
… In the present study, six formulations of ofloxacin hydrochloride were prepared as floating microspheres by … drug delivery system of ofloxacin hydrochloride for potential therapeutic uses. …
Number of citations: 36 ijpsnonline.com
N Dhiman - Cleaner Materials, 2022 - Elsevier
… hydrochloride and ofloxacin hydrochloride in separate … ofloxacin hydrochloride was varied. Whereas, in [oflox + ciplox] mixture, concentration of primary drug ie ofloxacin hydrochloride …
Number of citations: 6 www.sciencedirect.com
AA Mhammed Alzayd, ND Radia - Journal of Polymers and the …, 2023 - Springer
This study synthesized a novel bionanocomposite from the natural materials kappa-carrageenan and bentonite using classical free radical polymerization. The carrageenan-grafted-poly…
Number of citations: 0 link.springer.com
J Georgin, DSP Franco, CG Ramos, DGA Piccilli… - … Research and Design, 2023 - Elsevier
… The adsorption of the antibiotic ofloxacin hydrochloride (OFL) was reviewed in this article. … , the group of fluoroquinolones, where the antibiotic ofloxacin hydrochloride (OFL) is found, is …
Number of citations: 12 www.sciencedirect.com
BP Mohite, SA Chafle, J Somasundaram… - Brazilian Journal of …, 2012 - SciELO Brasil
… The results can be attributed to the fact that ofloxacin hydrochloride has a pKa between 6.08 hence will have maximum solubility and complete ionization near to this pH value. The …
Number of citations: 10 www.scielo.br
M Semalty, S Yadav, A Semalty - researchgate.net
… In the present study, six formulations of ofloxacin hydrochloride were prepared as floating microspheres by … drug delivery system of ofloxacin hydrochloride for potential therapeutic uses. …
Number of citations: 0 www.researchgate.net
N Dhiman, N Sharma - Environmental technology & innovation, 2019 - Elsevier
… the effectiveness of nanomaterials as adsorbent, the present study is an attempt to study the competitive removal of ciprofloxacin hydrochloride and ofloxacin hydrochloride in the …
Number of citations: 51 www.sciencedirect.com
YR Ramani, SK Mishra, B Rath… - Journal of clinical and …, 2015 - ncbi.nlm.nih.gov
… A five-year-old female child weighing 16 kg had come to the paediatric OPD with upper respiratory tract infection for which she was prescribed Ofloxacin Hydrochloride syrup 5ml twice …
Number of citations: 10 www.ncbi.nlm.nih.gov
V Ravichandiran, M Sumithra - Int J Pharm Pharm Sci, 2016 - researchgate.net
… Results: The method gave compact and well-resolved band at Rf of 0.43±0.02 and 0.73±0.02 respectively for cefixime trihydrate and ofloxacin hydrochloride. The linear regression …
Number of citations: 5 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.